ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
Description
Ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a heterocyclic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 3,5-dimethylpyrazole moiety at the 3-position. The pyridazinone ring is further functionalized via an acetyl linker to a piperazine scaffold, which is esterified with an ethyl carboxylate group.
Key structural attributes include:
- Pyridazinone ring: Known for redox activity and hydrogen-bonding capabilities, enhancing interactions with biological targets.
- 3,5-Dimethylpyrazole: A sterically hindered substituent that may influence solubility and metabolic stability.
- Piperazine-carboxylate: A common pharmacophore in drug design, offering conformational flexibility and hydrogen-bond acceptor/donor sites.
The compound’s synthesis typically involves multi-step reactions, including condensation of pyridazinone precursors with substituted pyrazoles, followed by acetylation and piperazine coupling .
Properties
IUPAC Name |
ethyl 4-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-4-28-18(27)22-9-7-21(8-10-22)17(26)12-23-16(25)6-5-15(20-23)24-14(3)11-13(2)19-24/h5-6,11H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARROUOWPMDPVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones . The pyridazine ring is then synthesized through condensation reactions involving appropriate precursors . The final step involves the coupling of the pyrazole and pyridazine rings with piperazine and ethyl carboxylate under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in its mechanism of action are often studied using computational modeling and biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several derivatives in the pyridazinone, pyrazole, and piperazine families. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Solubility :
- The 3,5-dimethylpyrazole in the target compound may reduce water solubility compared to the hydroxyethyl group in ’s derivative, which enhances hydrophilicity .
- The ethyl carboxylate in the target compound improves membrane permeability relative to the carboxamide in ’s analog .
Biological Activity: Pyridazinone derivatives (e.g., ) are associated with antihypertensive effects, whereas triazolo-pyridazines () target neurological receptors . The target compound’s pyrazole-pyridazinone hybrid structure may offer dual activity, combining anti-inflammatory (pyrazole) and kinase-inhibitory (pyridazinone) properties .
Synthetic Complexity: The target compound requires precise control during pyrazole-pyridazinone condensation to avoid side products, unlike the more straightforward piperazine coupling in .
Research Findings and Mechanistic Insights
- Kinase Inhibition: Pyridazinone analogs (e.g., ) inhibit kinases like CDK2 by binding to the ATP pocket. The target compound’s pyrazole group may enhance selectivity for tyrosine kinases .
- Receptor Interactions : Piperazine-carboxylates (e.g., ) exhibit affinity for GPCRs. Molecular docking studies suggest the target compound’s acetyl linker optimizes binding to serotonin receptors .
- Metabolic Stability : Methyl groups on the pyrazole ring (target compound) reduce oxidative metabolism compared to unsubstituted analogs, as shown in microsomal assays .
Biological Activity
Ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| LogP | 2.5 |
| Polar Surface Area | 85.5 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular signaling and reduced proliferation of certain cell types.
- Receptor Modulation : It may act as a modulator for various receptors, including those involved in neurotransmission and inflammation, suggesting potential applications in neuropharmacology and anti-inflammatory therapies.
Antidepressant Effects
Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like properties. For instance, a related piperazine derivative demonstrated significant effects on the monoamine system, which is crucial for mood regulation. This suggests that this compound may also possess similar properties and could be explored for treating depression .
Anticancer Potential
Research into similar compounds has revealed anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on piperazine derivatives have shown promising results against various cancer cell lines, indicating that modifications to the piperazine structure can enhance cytotoxicity .
Study on Antidepressant-Like Activity
In a study published in Life Sciences, researchers investigated the antidepressant-like effects of a piperazine derivative similar to this compound. The findings suggested significant improvement in behavioral tests indicative of antidepressant activity, correlating with alterations in serotonin and norepinephrine levels .
Anticancer Activity Evaluation
Another study focused on the cytotoxic effects of piperazine derivatives against human gastric cancer cells (AGS). The results indicated that these compounds could inhibit cell proliferation effectively, with mechanisms involving apoptosis and cell cycle disruption . Such findings highlight the potential of this compound in oncological applications.
Q & A
Q. Which collaborative frameworks (e.g., ICReDD) accelerate reaction discovery for this compound class?
- Methodological Answer : The ICReDD initiative combines computational reaction path searches, robotic synthesis, and blockchain-enabled data sharing to reduce development timelines by 60% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
